
Valrubicin
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Overview
Description
It is a cytotoxic agent primarily used for the treatment of bladder cancer, specifically for intravesical therapy of BCG-refractory carcinoma in situ of the urinary bladder . Valrubicin is known for its high lipophilicity and its ability to penetrate cells, where it interferes with nucleic acid metabolism .
Preparation Methods
Valrubicin is synthesized through a semisynthetic route starting from doxorubicin. The process involves the trifluoroacetylation of doxorubicin to produce N-trifluoroacetyladriamycin-14-valerate . The reaction conditions typically involve the use of trifluoroacetic anhydride and a base such as pyridine. Industrial production methods involve the preparation of this compound as a sterile, nonaqueous solution for intravesical instillation . The solution is prepared by diluting this compound in 50% polyoxyl castor oil and 50% dehydrated alcohol .
Chemical Reactions Analysis
Metabolic Transformation Pathways
These metabolites inhibit DNA topoisomerase II by interfering with DNA breakage-reunion cycles . Over 99% of the drug is excreted unchanged in urine within 2 hours, with <0.5% systemic absorption under normal bladder conditions .
DNA-Binding Interactions and Associated Reactions
This compound interacts with double-stranded DNA via intercalation and electrostatic binding , as demonstrated by spectrophotometric and voltammetric studies:
Table 2: Thermodynamic Parameters of this compound-DNA Interaction
Parameter | Value | Method |
---|---|---|
Binding constant (kb) | 1.75×103 L/mol | Spectrophotometry |
ΔH0 | −25.21kJ/mol | Van’t Hoff analysis |
ΔS0 | 155J/mol\cdotpK | Van’t Hoff analysis |
ΔG0 | −22.03kJ/mol | Calculated |
Competitive binding assays with methylene blue confirm intercalation, while ionic strength-dependent studies (0.0001–0.01 M KCl) reveal electrostatic contributions . Cyclic voltammetry shows a 90 mV anodic shift in oxidation potential upon DNA binding, consistent with intercalation .
Electrochemical Redox Behavior
This compound exhibits reversible redox activity on platinum electrodes modified with multiwalled carbon nanotubes (MWCNTs). Key electrochemical data include:
Table 3: Cyclic Voltammetry Data for this compound
Parameter | Oxidation Peak (V) | Reduction Peak (V) |
---|---|---|
Without DNA | 0.45 | 0.36 |
With DNA | 0.48 | 0.39 |
Δ Current (µA) | −42% | −38% |
The current reduction and positive potential shift under DNA binding indicate restricted diffusion and stabilization of the reduced form .
Stability and Degradation Reactions
This compound is stable in nonaqueous solvents (e.g., dichloromethane, acetone) but degrades rapidly in aqueous media. Its decomposition pathways include:
-
Hydrolysis : Cleavage of the valerate ester bond at neutral/basic pH .
-
Oxidation : Anthracycline core degradation under prolonged exposure to oxygen .
The crystalline form remains stable at room temperature for >24 months when protected from light and moisture .
This compound’s chemical reactivity is central to its mechanism as a topoisomerase II inhibitor and its pharmacokinetic profile. Its synthesis, metabolic pathways, and DNA interactions are well-characterized, supporting its targeted use in oncology.
Scientific Research Applications
Treatment of Bladder Cancer
Intravesical Therapy
Valrubicin is approved by the FDA for intravesical administration in patients with Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ of the bladder. In a pivotal trial involving 90 patients, 21% achieved a complete response with a median follow-up of 30 months, indicating its efficacy as a salvage therapy for patients who are not candidates for cystectomy . The recommended regimen consists of six weekly instillations of 800 mg this compound .
Efficacy and Safety
A study assessing the safety and efficacy of this compound reported that it was well tolerated, with reversible local bladder symptoms being the most common side effects. Among the 90 patients treated, 19 achieved a complete response, and the median time to treatment failure was approximately 18 months . This demonstrates this compound's potential as an effective option for managing recurrent non-muscle-invasive bladder cancer.
Topical Applications
Hyperproliferative Skin Diseases
Recent research has explored the topical application of this compound for treating hyperproliferative skin diseases such as actinic keratosis and psoriasis. A study utilizing a mouse skin carcinogenesis model found that topical this compound significantly inhibited tumor formation and decreased cell viability in cultured human squamous cell carcinoma cells . This suggests that this compound may be beneficial in managing skin tumors and other related conditions.
Novel Delivery Systems
This compound-Loaded Immunoliposomes
Innovative approaches are being investigated to enhance the delivery and efficacy of this compound. One such method involves this compound-loaded immunoliposomes (Val-ILs), which target cancer cells more effectively by utilizing specific antibodies . Studies indicate that these immunoliposomes can reach bone marrow and spleen rapidly, showcasing potential for treating hematological malignancies through targeted therapy.
Summary of Efficacy Data
Study | Patient Population | Complete Response Rate | Median Follow-Up | Common Side Effects |
---|---|---|---|---|
Pivotal Trial | BCG-refractory CIS | 21% | 30 months | Local bladder symptoms |
A9303 Study | BCG-refractory/intolerant | 18% | Not specified | Mild to moderate LBAEs |
Topical Study | Skin tumor model | Significant inhibition | Not applicable | None reported |
Mechanism of Action
Valrubicin exerts its effects by interfering with nucleic acid metabolism. It readily penetrates cells and inhibits the incorporation of nucleosides into nucleic acids, causing extensive chromosomal damage . This compound also arrests the cell cycle in the G2 phase, preventing cell division . The principal mechanism of action involves the interference with the DNA breaking-resealing action of DNA topoisomerase II .
Comparison with Similar Compounds
Valrubicin is similar to other anthracyclines such as doxorubicin and epirubicin. it is unique in its high lipophilicity and its specific use for intravesical therapy . Other similar compounds include:
Doxorubicin: Another anthracycline used for various types of cancer.
Epirubicin: A derivative of doxorubicin with similar anticancer properties.
Mitoxantrone: An anthracenedione used for the treatment of certain types of cancer.
This compound’s uniqueness lies in its formulation for intravesical administration, which allows for direct targeting of bladder cancer cells with minimal systemic exposure .
Properties
CAS No. |
136816-53-0 |
---|---|
Molecular Formula |
C34H36F3NO13 |
Molecular Weight |
723.6 g/mol |
IUPAC Name |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate |
InChI |
InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14?,17?,19-,22?,27?,33-/m0/s1 |
InChI Key |
ZOCKGBMQLCSHFP-ZQUOIQDWSA-N |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
melting_point |
116 - 117 °C |
physical_description |
Solid |
solubility |
3.25e-02 g/L |
Origin of Product |
United States |
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